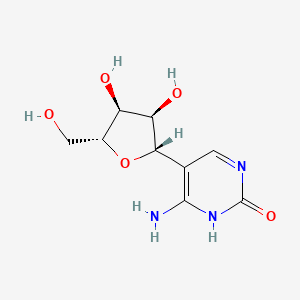

Psi-cytidine

Description

Historical Context and Discovery of Ψ-cytidine as an RNA Modification

The landscape of molecular biology was significantly altered with the identification of chemical modifications in RNA. Among the more than 170 known modifications, the first to be discovered and the most abundant is pseudouridine (B1679824) (Ψ). nih.govnih.gov Identified in the 1950s from total RNA hydrolysates, it was initially dubbed the "fifth ribonucleoside" due to its prevalence. frontiersin.orgnih.gov Pseudouridine is an isomer of the canonical nucleoside uridine (B1682114), where the uracil (B121893) base is linked to the ribose sugar via a carbon-carbon (C5–C1′) bond instead of the typical nitrogen-carbon (N1–C1′) glycosidic bond. nih.govwikipedia.org This isomerization is achieved by breaking the original N-C bond, rotating the uracil base 180 degrees, and forming the new C-C bond. nih.govnih.gov This structural change provides an additional hydrogen bond donor at the N1 position, which enhances base stacking and imparts greater rigidity to the RNA backbone. nih.govnih.gov

For decades, pseudouridine was understood to be synthesized exclusively from uridine residues in RNA by enzymes known as pseudouridine synthases (PUS). nih.govebi.ac.uk However, recent research has unveiled a novel pathway for pseudouridine formation, starting from a different pyrimidine (B1678525) base: cytidine (B196190). In 2020, studies investigating the tRNA modification landscape in the bacterium Vibrio cholerae discovered a previously unknown RNA editing process that converts cytidine (C) into pseudouridine (Ψ). biorxiv.org This "C-to-Ψ editing" was observed at position 32 in the anticodon loop of tyrosine transfer RNA (tRNA-Tyr). biorxiv.org This finding challenged the long-standing model of pseudouridylation and introduced the concept of Ψ-cytidine, not as a distinct, pre-synthesized nucleoside, but as the end product of a targeted enzymatic modification of cytidine within an RNA molecule.

Significance of RNA Modifications in Molecular Biology Research

The discovery of RNA modifications, beginning in the 1950s, has opened up a vast field of study known as epitranscriptomics. cd-genomics.commdpi.com These chemical decorations on RNA molecules are not mere static embellishments; they are critical regulators of gene expression and cellular function. oup.com RNA modifications are found on all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs. cd-genomics.commdpi.com They are installed by specific enzymes, often called "writers," and can sometimes be removed by "erasers," making many of these marks reversible and dynamic. mdpi.com

The functional consequences of RNA modifications are diverse and profound:

Regulation of Gene Expression: Modifications can influence every stage of an RNA molecule's life, including its splicing, nuclear export, localization, translation efficiency, and degradation. cd-genomics.comoup.com For example, N6-methyladenosine (m6A), the most abundant internal modification on mRNA, can affect mRNA stability and translation, thereby controlling the levels of protein produced. nih.govnih.gov Similarly, 5-methylcytosine (B146107) (m5C) has been shown to modulate mRNA export and translation. mdpi.com

Altering RNA Structure and Function: Modifications can fine-tune the structure of RNA. Pseudouridine, for instance, stabilizes RNA structures and is crucial for the proper folding and function of tRNA and rRNA, ensuring the fidelity of protein synthesis. nih.govwikipedia.org In small nuclear RNAs (snRNAs), pseudouridylation is essential for the assembly and function of the spliceosome, the cellular machinery that processes pre-mRNA. wikipedia.org

Cellular Processes and Disease: The intricate network of RNA modifications is vital for normal cellular processes, including cell differentiation, stress responses, and metabolism. nih.govnih.gov Consequently, dysregulation of these modifications has been linked to a wide range of human diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. cd-genomics.comnih.gov This has opened new avenues for diagnostics and therapeutic strategies targeting the epitranscriptomic machinery.

The continuous discovery of new modifications and the elucidation of their functions underscore the complexity of gene regulation beyond the sequence of the genetic code itself.

Table 1: Examples of RNA Modifications and Their Functions

| Modification | Abbreviation | RNA Types | Key Functions | Reference |

|---|---|---|---|---|

| N6-methyladenosine | m6A | mRNA, rRNA, lncRNA | Affects mRNA stability, splicing, translation, and localization. Required for global translation via rRNA modification. | nih.gov |

| Pseudouridine | Ψ | tRNA, rRNA, snRNA, mRNA | Stabilizes RNA structure, enhances base stacking, modulates translation, and facilitates splicing. | nih.govwikipedia.org |

| 5-methylcytosine | m5C | mRNA, tRNA | Modulates mRNA nuclear export, enhances translation, and stabilizes tRNA structure. | mdpi.comoup.com |

| N4-acetylcytidine | ac4C | mRNA, rRNA | Promotes translation efficiency and accuracy. | nih.gov |

| Adenosine-to-Inosine | A-to-I | mRNA, tRNA | Alters coding information, affects splicing patterns, and is critical for codon recognition by tRNA. | mdpi.comnih.gov |

Overview of Academic Research Trajectories for Ψ-cytidine

Research into what can be termed "Ψ-cytidine" has primarily followed the trajectory of understanding the C-to-Ψ RNA editing process since its recent discovery. This line of inquiry focuses on the mechanism, regulation, and biological function of this novel modification pathway.

A central focus of this research was the identification of the enzyme responsible. Studies in Vibrio cholerae revealed that a single enzyme, named TrcP (tRNA C-to-Ψ editing enzyme), mediates the entire editing process. biorxiv.org Further investigation into TrcP's structure and function has shown that it is a bifunctional enzyme. It is proposed to operate through a sequential, two-step mechanism:

Deamination: TrcP first acts as a cytidine deaminase, converting the target cytidine at position 32 of the tRNA into a uridine intermediate.

Isomerization: The same enzyme then functions as a pseudouridylase, catalyzing the isomerization of the newly formed uridine into the final pseudouridine product. biorxiv.org

This discovery of a dual-function RNA editing enzyme is a significant finding in itself, expanding the known enzymatic repertoire in RNA biology. Current and future research is aimed at understanding the structural basis for this dual activity, the factors that ensure its specificity for tRNA-Tyr, and its physiological role in V. cholerae.

A separate, older line of research involves synthetic cytidine analogs, which can be considered in a broader context of Ψ-cytidine research. For instance, studies have explored the biological effects of "pseudoisocytidine" (psi ICR), an analog of cytidine. Research has shown that pseudoisocytidine, along with other cytidine analogs that have a modified pyrimidine ring, can induce changes in cell differentiation and inhibit DNA methylation. nih.gov This suggests that such analogs can perturb established epigenetic patterns, leading to new cellular phenotypes. nih.gov While this research does not involve the natural C-to-Ψ editing process within RNA, it highlights a distinct academic trajectory where synthetic cytidine isomers are used as tools to probe fundamental cellular processes like cell fate and epigenetic regulation.

Table 2: Key Research Findings on C-to-Ψ Editing

| Research Aspect | Key Finding | Organism/System | Reference |

|---|---|---|---|

| Discovery | A novel RNA editing process converts cytidine to pseudouridine (C-to-Ψ). | Vibrio cholerae | biorxiv.org |

| RNA Target | The modification occurs at position C32 in the anticodon loop of tRNA-Tyr. | Vibrio cholerae | biorxiv.org |

| Enzymology | A single, bifunctional enzyme named TrcP mediates the entire process. | Vibrio cholerae | biorxiv.org |

| Proposed Mechanism | A sequential two-step reaction: (1) TrcP-mediated deamination of C to U, followed by (2) TrcP-mediated isomerization of U to Ψ. | Biochemical analysis | biorxiv.org |

Structure

3D Structure

Properties

CAS No. |

39030-19-8 |

|---|---|

Molecular Formula |

C9H13N3O5 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

6-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-8-3(1-11-9(16)12-8)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1 |

InChI Key |

DZHQWVMWRUHHFF-GBNDHIKLSA-N |

SMILES |

C1=NC(=O)NC(=C1C2C(C(C(O2)CO)O)O)N |

Isomeric SMILES |

C1=NC(=O)NC(=C1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

C1=NC(=O)NC(=C1C2C(C(C(O2)CO)O)O)N |

Synonyms |

5-(beta-D-ribufuranosyl)cytosine psi-cytidine |

Origin of Product |

United States |

Ii. Biological Roles and Functional Implications of Ψ Cytidine in Rna

Structural Stabilization of RNA Molecules

The conversion of uridine (B1682114) to pseudouridine (B1679824) introduces significant structural enhancements that bolster RNA stability. The isomerization from an N1-C1' to a C5-C1' glycosidic bond enhances the rotational flexibility of the base. nih.govrsc.org This unique bond, coupled with the presence of an additional imino proton at the N1 position that can serve as a hydrogen bond donor, allows pseudouridine to profoundly influence RNA architecture. nih.govresearchgate.net

Pseudouridine significantly enhances the thermodynamic stability of RNA duplexes. nih.govrsc.org This stabilization is attributed to improved base stacking interactions and the capacity to form an additional hydrogen bond with water molecules. wikipedia.orgrsc.org Unlike uridine, which pairs canonically with adenosine (B11128), pseudouridine can form stable base pairs with all four canonical bases: adenosine (A), guanosine (B1672433) (G), uridine (U), and cytidine (B196190) (C). nih.govrsc.org This makes Ψ a type of "universal base" from a structural standpoint, capable of enhancing stability within a double helix regardless of its pairing partner. nih.gov

Thermodynamic studies have quantified this stabilizing effect, which is dependent on the sequence context, the position of Ψ within the duplex, and the identity of adjacent base pairs. nih.govbiorxiv.org The presence of an internal Ψ-A or Ψ-G pair, for instance, adds more stability compared to a standard U-A or G-U pair. rsc.org The enhancement in thermodynamic stability is often in the range of 0.5 to 2.5 kcal/mol. rsc.org

| Original Pair | Ψ-Modified Pair | Change in Free Energy (ΔΔG°37 in kcal/mol) a | Reference |

|---|---|---|---|

| U-A | Ψ-A | -0.27 to -2.43 | nih.gov |

| U-G | Ψ-G | -0.43 to -1.40 | nih.gov |

| U-U | Ψ-U | -0.77 to -0.84 | nih.gov |

| U-C | Ψ-C | -0.27 to -0.82 | nih.gov |

Table 1: Impact of Pseudouridine on RNA Duplex Stability. aValues represent the difference in free energy change upon substituting Uridine (U) with Pseudouridine (Ψ) in various base pairing contexts, indicating increased stability (more negative values). Data compiled from studies on short RNA duplexes. nih.gov

Pseudouridine imposes a more rigid local structure within an RNA molecule. It favors a C3'-endo conformation of the ribose sugar, a feature characteristic of A-form helices, and induces this conformation in neighboring nucleotides as well. nih.govmdpi.com This preference contributes to a more rigid phosphodiester backbone and enhanced base stacking, which collectively stabilize RNA secondary and tertiary structures. rsc.orgbiorxiv.org

This stabilizing influence is critical for the function of many non-coding RNAs. For example, pseudouridine is essential for maintaining the canonical TΨC loop structure found in almost all transfer RNAs (tRNAs). wikipedia.orgwikipedia.org In small nuclear RNAs (snRNAs), such as U2, phylogenetically conserved Ψ residues are located in regions vital for RNA-RNA and RNA-protein interactions, which are necessary for the proper assembly and function of the spliceosome. wikipedia.orgnih.gov

Impact on RNA Duplex Formation and Base Pairing

Regulation of Translational Processes

Pseudouridine is strategically positioned in the functional centers of the translational machinery, including ribosomes and tRNAs, where it plays a crucial role in regulating protein synthesis.

Pseudouridine is a widespread modification in the rRNAs of both the large and small ribosomal subunits across all domains of life. wikipedia.org The number of Ψ modifications in rRNA tends to increase with the complexity of the organism, with about 11 in E. coli, 30 in yeast, and around 100 in humans. wikipedia.orgasm.org These modifications are not randomly distributed but are clustered in functionally critical regions, such as the peptidyl transferase center (PTC), which is responsible for catalyzing peptide bond formation. nih.govoup.com

In the anticodon loop, pseudouridine can directly influence codon recognition. wikipedia.org Its unique base-pairing properties allow for expanded wobble pairing capabilities. tandfonline.com This enables a single tRNA to recognize multiple synonymous codons, thereby enhancing the efficiency of the decoding process. tandfonline.com In some eukaryotic and organellar systems, a tRNA with a pseudouridine in the wobble position of its anticodon is specifically required to read the AUA codon for isoleucine. oup.compnas.org The presence of Ψ in the anticodon can modulate the interaction between the tRNA and the mRNA on the ribosome, affecting both the speed and accuracy of translation. wikipedia.orgfrontiersin.org

While historically studied in non-coding RNAs, pseudouridine has been identified as a significant modification in messenger RNA (mRNA) as well. researchgate.netrsc.org The incorporation of Ψ into mRNA has been shown to have a profound impact on translation. A key finding is that Ψ-modified mRNA can enhance protein expression, a phenomenon partly attributed to its ability to dampen the innate immune response that would otherwise be triggered by unmodified synthetic RNA. nih.govnih.gov This modification can increase the translational capacity and biological stability of mRNA. nih.gov

However, the role of Ψ in mRNA translation is complex. While it generally boosts protein output, some studies show that replacing uridine with pseudouridine in an mRNA codon can subtly alter the ribosome's interaction with the tRNA, sometimes impeding the rate of amino acid addition. pnas.org Furthermore, the presence of Ψ in mRNA codons has been observed to increase the frequency of amino acid substitutions, suggesting it can reduce translational fidelity. pnas.orgresearchgate.net This indicates that pseudouridylation in coding sequences can act as a regulatory layer, altering not just the quantity but also the nature of the protein being synthesized. pnas.orgnih.gov

Modulation of Transfer RNA (tRNA) Structure and Codon-Anticodon Recognition

Roles in RNA Processing and Metabolism

Pseudouridine (Ψ), the most prevalent RNA modification, plays a pivotal role in the processing and metabolism of RNA. Its unique structural properties, conferred by the C-C glycosidic bond and an additional hydrogen bond donor, allow it to fine-tune RNA structure and its interactions with proteins, thereby influencing critical cellular processes. biorxiv.org

Pseudouridylation is a widespread and highly conserved feature of spliceosomal small nuclear RNAs (snRNAs), which are core components of the spliceosome machinery responsible for pre-messenger RNA (pre-mRNA) splicing. biorxiv.orgmdpi.com The majority of Ψ residues are strategically clustered in functionally significant regions of snRNAs, underscoring their importance in the splicing process. biorxiv.orgmdpi.com

Detailed mapping has revealed extensive pseudouridylation in all major spliceosomal snRNAs (U1, U2, U4, U5, and U6). For instance, in vertebrate U2 snRNA, approximately 7% of the total nucleotides are pseudouridylated, accounting for about 60% of all its modifications. mdpi.com These modifications are not randomly distributed; they are concentrated in domains essential for RNA-RNA and RNA-protein interactions that drive the assembly and catalytic activity of the spliceosome. biorxiv.orgmdpi.com

Key Research Findings:

U1 snRNA: Contains two highly conserved pseudouridines (Ψ5 and Ψ6) at its 5' end, a region that is critical for recognizing and base-pairing with the 5' splice site of introns during the initial steps of spliceosome assembly. biorxiv.orgmdpi.com

U2 snRNA: Features numerous Ψ residues in its branch site recognition region. These modifications are crucial for the stable binding of U2 snRNP to the intron's branch point sequence, a key step in forming the catalytic core of the spliceosome. mdpi.com Experiments using in vitro systems and Xenopus oocytes have demonstrated that the pseudouridines in U2 snRNA are vital for both the biogenesis of the small nuclear ribonucleoprotein (snRNP) particle and for efficient pre-mRNA splicing. mdpi.com The presence of Ψ in the branch site stem loop of U2 snRNA has been shown to stabilize the RNA structure, which in turn enhances the binding of essential splicing factors like the RNA helicase Prp5. nih.gov

U5 and U6 snRNAs: In U5 snRNA, pseudouridines are located in a conserved loop that makes contact with exon sequences at both the 5' and 3' splice sites. biorxiv.org The U6 snRNA, which is believed to form part of the spliceosome's catalytic center, also contains functionally important pseudouridines. biorxiv.org

The remarkable conservation of these pseudouridylation patterns across diverse species, from yeast to vertebrates and even plants, strongly indicates a fundamental and indispensable role for Ψ in ensuring the fidelity and efficiency of pre-mRNA splicing. biorxiv.org

Table 1: Location and Function of Pseudouridine (Ψ) in Spliceosomal snRNAs

| snRNA | Location of Pseudouridine (Ψ) | Implied Function in Splicing |

| U1 | 5' end region (e.g., positions Ψ5, Ψ6) | Recognition of the 5' splice site |

| U2 | Branch site recognition region | Stable interaction with the intron branch point; snRNP biogenesis |

| U4/U6 | Regions involved in U4/U6 base-pairing | Formation and dynamics of the catalytic core |

| U5 | Conserved loop region | Contact with exon sequences at both 5' and 3' splice sites |

Post-transcriptional modifications are key regulators of RNA stability, and pseudouridylation is a significant contributor to this process. ijeab.com The chemical structure of pseudouridine enhances the structural integrity of RNA molecules, making them more resistant to degradation. The C-C glycosidic bond is more stable than the N-C bond found in uridine, and the additional hydrogen bond donor at the N1 position allows for extra interactions that can rigidify the RNA backbone and improve base stacking. biorxiv.org It has been reported that a Ψ-A base pair is thermodynamically more stable than a canonical U-A base pair, further contributing to the stability of RNA secondary structures. biorxiv.org

This enhanced stability has a direct impact on the lifespan of an RNA molecule. By stabilizing RNA, pseudouridylation can protect it from degradation by cellular ribonucleases. While the precise mechanisms by which Ψ influences specific RNA degradation pathways—such as the 5'-3' or 3'-5' exonucleolytic pathways—are still under investigation, its role in conferring structural robustness is well-established. biorxiv.orgmdpi.com This function is particularly critical for stable, non-coding RNAs like tRNA and snRNA, which must persist in the cell to carry out their functions. mdpi.com In the broader context of gene expression, modifications like pseudouridylation and methylation work in concert to control the cellular RNA pool, ensuring that RNA molecules are available for translation or other functions for the appropriate duration. nih.govijeab.com

Involvement in Small Nuclear RNA (snRNA) Splicing and snRNP Biogenesis

Specific Contexts of Ψ-cytidine Function

The impact of pseudouridylation extends to specialized biological contexts, including host-virus interactions and cell-type-specific regulation of gene expression.

The cellular machinery for RNA pseudouridylation can be a key player in the intricate battle between a virus and its host. A significant aspect of this interaction revolves around the host's innate immune system, which has evolved to recognize and eliminate foreign RNA. Research has shown that the presence of pseudouridine in RNA transcripts can help them evade detection by host immune sensors like Toll-like receptors (TLRs). nih.govnih.gov This has led to the hypothesis that viruses may co-opt the host's pseudouridine synthase (PUS) enzymes to modify their own RNA, thereby masking it from the immune system and facilitating viral replication. nih.gov

A well-documented example involves the Human Immunodeficiency Virus (HIV). In this case, the host's pseudouridylation machinery acts as a restriction factor. The cellular DKC1-H/ACA RNP complex pseudouridylates a non-coding RNA called 7SK snRNA. mdpi.comfrontiersin.org This modification enables the 7SK snRNA to effectively sequester P-TEFb, a human transcription elongation factor that HIV requires to produce full-length viral transcripts. mdpi.comijeab.com By limiting the availability of P-TEFb, the pseudouridylation of 7SK snRNA inhibits efficient HIV replication. frontiersin.org This finding has opened up new therapeutic avenues, suggesting that modulating the activity of pseudouridine synthases could be a strategy to reactivate and eradicate latent HIV reservoirs. frontiersin.org

Once thought to be a static modification on stable RNAs, pseudouridylation is now understood to be a dynamic and regulated process, particularly in messenger RNA (mRNA). Advanced techniques like nanopore direct RNA sequencing have enabled transcriptome-wide mapping of Ψ, revealing that its presence and occupancy can vary significantly between different cell types. biorxiv.orgbiorxiv.org

Studies comparing multiple human cell lines have uncovered distinct "pseudouridylation signatures." For example, one analysis found that lung-derived cells exhibit the highest proportion of pseudouridylated sites, whereas liver-derived cells have the lowest. biorxiv.orgbiorxiv.org This specificity is not merely a reflection of which genes are expressed; even for genes that are active in all cells, the exact sites of pseudouridylation can be cell-type-specific. biorxiv.orgbiorxiv.orgnih.gov

This heterogeneity is likely driven by the differential expression of the 13 human pseudouridine synthase (PUS) enzymes across various tissues and cell types. nih.gov The presence or absence of a specific PUS enzyme in a given cell can dictate which RNA targets are modified.

Table 2: Cell-Type Specificity in mRNA Pseudouridylation

| Cell Line | Tissue of Origin | Relative Psi (Ψ) Level | Dominant PUS Motif | Key Finding |

| A549 | Lung | High | N/A | Highest overall proportion of psi among cell lines tested. biorxiv.orgbiorxiv.org |

| HepG2 | Liver | Low | N/A | Lowest overall proportion of psi. biorxiv.orgbiorxiv.org |

| Jurkat | T-cell | High (TRUB1) | TRUB1 | Highest proportion of psi within a TRUB1 motif. nih.gov |

| NTERA-2 | Testis/Embryonal Carcinoma | High (PUS7) | PUS7 | Highest proportion of psi within a PUS7 motif. nih.gov |

| SH-SY5Y | Neuroblastoma | Low | N/A | Lowest proportion of psi for both PUS7 and TRUB1 motifs. nih.gov |

These cell-specific patterns suggest that pseudouridylation is a layer of epitranscriptomic regulation that contributes to the functional diversity of different cell types. Research indicates that conserved pseudouridylation sites, often targeted by the enzyme TRUB1, are frequently found in the coding sequences of genes and are associated with higher levels of protein expression, implying a role in the regulation of translation. biorxiv.orgbiorxiv.orgnih.gov The emerging picture is that the interplay between RNA sequence motifs, RNA secondary structure, and the specific array of PUS enzymes and other trans-acting factors present in a cell creates a unique pseudouridylation landscape that fine-tunes gene expression. biorxiv.orgbiorxiv.org

Iii. Biosynthesis and Enzymology of Ψ Cytidine

Pseudouridine (B1679824) Synthase (PUS) Family of Enzymes

Pseudouridylation is catalyzed by a class of enzymes known as pseudouridine synthases (PUS). metabolomicsworkbench.orgguidetopharmacology.org These enzymes are responsible for the site-specific isomerization of uridine (B1682114) residues within an RNA chain. nih.gov There are two primary mechanisms by which PUS enzymes operate: RNA-independent (stand-alone PUS proteins) and RNA-dependent (ribonucleoprotein particles, typically involving H/ACA box small nucleolar RNAs or scaRNAs). wikipedia.org Six families of pseudouridine synthases have been identified, including TruA, TruB, TruD, RsuA, RluA, and Pus10p, each often named after a prominent representative. wikipedia.orgnih.gov

The core catalytic mechanism of pseudouridine synthases involves a remarkable isomerization reaction that converts uridine to pseudouridine. metabolomicsworkbench.org This process entails the cleavage of the N-glycosidic bond between the uracil (B121893) base and the ribose sugar, followed by a 180° rotation of the cleaved uracil base. metabolomicsworkbench.org Subsequently, a new carbon-carbon (C-C) glycosidic bond is formed between the C1' of the ribose and the C5 of the uracil base. metabolomicsworkbench.org

A key residue in this catalysis is a conserved aspartate (Asp) residue, such as Asp85 in Pyrococcus furiosus Cbf5 or Asp60 in tRNA pseudouridylate synthase I (ΨSI), which is essential for the reaction. While its precise role has been debated, proposed mechanisms include a Michael addition to C6 of the base or an acylal mechanism involving addition to the C1' of the ribose. Structural studies, including those with 5-fluorouridine (B13573) (a uridine analog), have revealed the formation of a covalent bond between the enzyme and the isomerized base, supporting a Michael addition mechanism.

Pseudouridine synthases exhibit varying degrees of specificity for their RNA substrates, which can involve recognition of specific sequence motifs, secondary structure elements, or guidance by small RNAs. nih.govnih.govguidetopharmacology.org

TRUB1 (Pus4 ortholog): TRUB1 is identified as a predominant pseudouridine synthase acting on mammalian messenger RNA (mRNA). It recognizes specific sequence motifs, such as RGUΨCNANYCY, which are also found in its canonical tRNA substrates. Studies have shown that TRUB1's mRNA recognition is structure-dependent, often requiring a structure resembling the tRNA TΨC-loop. TRUB1 motifs account for a significant portion (56%) of robustly identified pseudouridylation sites in human mRNA.

PUS7: PUS7 is another key pseudouridine synthase that modifies a diverse array of RNA substrates, including tRNA, snRNA, rRNA, and mRNA. It recognizes a consensus sequence, typically UNUAR (where R is a purine). Unlike some other PUS enzymes, PUS7's binding to RNA substrates does not strongly depend on RNA secondary structure, but the rate and extent of pseudouridine incorporation are influenced by RNA structure, with less-structured contexts often modified more efficiently. Human PUS7 possesses additional subdomains compared to its bacterial homologs, which are thought to contribute to its broader substrate recognition by interacting with the entire tRNA structure. PUS7 motifs account for approximately 4% of robustly identified pseudouridylation sites in human mRNA.

While TRUB1 and PUS7 collectively account for about 60% of high-confidence pseudouridylation sites in human mRNA, other PUS enzymes like Pus1 and RPUSD2 also modify mRNA, sometimes at sites without clear consensus sequences.

Catalytic Mechanisms of Uridine Isomerization to Pseudouridine

Sequential Enzymatic Modification Pathways

While pseudouridine is primarily formed from uridine, certain pathways involve other nucleosides as precursors through sequential enzymatic modifications.

Direct isomerization of cytidine (B196190) to pseudouridine is not a standard biological pathway. Instead, a unique sequential enzymatic modification has been discovered, exemplified by the TrcP enzyme in Vibrio cholerae transfer RNA (tRNA). TrcP mediates a two-step C-to-Ψ editing process:

Cytidine deamination to Uridine: The N-terminal cytidine deaminase (CDA) domain of TrcP catalyzes the deamination of cytidine (C) to uridine (U) using water as a substrate.

Uridine isomerization to Pseudouridine: Subsequently, the pseudouridine synthase (PUS) domain of TrcP isomerizes the newly formed uridine into pseudouridine (Ψ).

This enzyme is predicted to consist of two globular domains (cytidine deaminase and pseudouridylase) and a long helical domain that tethers tRNA substrates, likely enabling a substrate channeling mechanism for efficient catalysis of both steps. This C-to-Ψ editing process can also interact with and influence other modifications in the tRNA anticodon loop, forming an interdependent network that adapts to environmental conditions like iron availability.

Pseudouridylation does not occur in isolation but often interacts with other RNA modifications, contributing to a complex epitranscriptomic landscape. The presence of pseudouridine can alter RNA structure and its interactions with various RNA-binding proteins, thereby affecting diverse RNA-mediated cellular processes such as RNA processing, cytoplasmic localization, and stability. metabolomicsworkbench.orgnih.govguidetopharmacology.org This interplay highlights how pseudouridylation, in conjunction with other modifications, fine-tunes RNA function and gene expression.

Cytidine-to-Pseudouridine Editing Mechanisms (e.g., TrcP enzyme activities)

Regulation of Pseudouridylation Levels and Localization

Pseudouridylation, once considered a constitutive modification, is now known to be dynamically regulated in response to various cellular and environmental stimuli. guidetopharmacology.org This regulation adds another layer of complexity to cellular signaling and gene expression.

Environmental signals such as nutrient deprivation, heat shock, and serum starvation can induce changes in pseudouridylation patterns in both yeast and human cells. guidetopharmacology.org The mechanisms underlying this regulation can involve:

Changes in PUS expression: Altered levels of specific pseudouridine synthases can lead to differential pseudouridylation. guidetopharmacology.org

Re-localization of PUS enzymes: For instance, yeast Pus7 can re-localize from the nucleus to the cytoplasm upon heat shock, leading to the pseudouridylation of new targets in the cytoplasm. guidetopharmacology.org

Changes in RNA structure: Environmental cues can induce changes in mRNA structure, which in turn can affect the accessibility of uridine targets for PUS enzymes, thus influencing substrate selection and modification efficiency. guidetopharmacology.org

The regulated nature of pseudouridylation suggests its role in rapid and adaptable rewiring of the genetic code and cellular responses. These changes in pseudouridylation levels and localization can have widespread effects on RNA metabolism and gene expression, impacting processes like pre-mRNA splicing and translation. metabolomicsworkbench.orgnih.govguidetopharmacology.org

Data Tables

Table 1: Key Pseudouridine Synthases (PUS) and their Substrate Specificity

| Enzyme | PUS Family | Primary Substrates | Key Features of Specificity | PubChem CID (if available) |

| TRUB1 | TruB | mRNA, tRNA | Recognizes RGUΨCNANYCY motif; requires tRNA TΨC-loop-like structure for mRNA. | N/A |

| PUS7 | TruD | mRNA, tRNA, snRNA, rRNA | Recognizes UNUAR consensus sequence; promiscuous, influenced by cellular conditions. | N/A |

| TrcP | N/A (Multi-domain enzyme) | tRNA (Cytidine to Pseudouridine) | Contains cytidine deaminase and pseudouridine synthase domains; performs two-step C-to-U-to-Ψ conversion. | N/A |

Table 2: TrcP Enzyme: Sequential Cytidine-to-Pseudouridine Editing

| Step | Enzyme Domain | Substrate | Product | Reaction Type |

| 1 | Cytidine Deaminase (CDA) | Cytidine (C) | Uridine (U) | Deamination |

| 2 | Pseudouridine Synthase (PUS) | Uridine (U) | Pseudouridine (Ψ) | Isomerization |

Transcriptional and Post-Transcriptional Control of PUS Enzymes

The regulation of pseudouridylation is crucial for maintaining cellular homeostasis, and PUS enzymes are subject to intricate control at both transcriptional and post-transcriptional levels. These regulatory mechanisms ensure that pseudouridylation patterns are dynamically adjusted in response to cellular needs and environmental stimuli.

Transcriptional Control: Transcriptional regulation plays a significant role in controlling the abundance of PUS enzymes. Studies in yeast, for instance, have shown that the expression of several PUS genes, including PUS1, PUS7, PUS3, PUS4, and PUS9, is differentially regulated at the transcriptional level under various growth and stress conditions. Notably, exposure to eight different types of stress conditions can lead to the downregulation of specific subsets of PUS genes, suggesting commonalities and overlapping mechanisms in regulating the cellular levels of these modifying enzymes. This differential expression implies a link between the transcriptional activity of PUS genes and the dynamic regulation of pseudouridylation in response to stress. Furthermore, the expression of some pseudouridine "writer" enzymes (PUS enzymes) has been observed to change significantly in response to physiological conditions. There is also a hypothesis that the Pus7 protein might act as a transcription factor for other psi synthase enzymes, indicating a potential layer of coordinated transcriptional control within the PUS enzyme family.

Post-Transcriptional Control: Beyond transcriptional regulation, PUS enzyme activity and the resulting pseudouridylation landscape are modulated through various post-transcriptional mechanisms, including changes in enzyme localization, protein-protein interactions, and post-translational modifications. For example, under heat stress, yeast Pus7 re-localizes to the cytoplasm, which correlates with an increase in mRNA pseudouridylation, even though its mRNA and protein expression levels might be downregulated. This suggests that cellular localization can serve as a rapid regulatory mechanism for PUS enzyme activity.

Pseudouridylation modifications themselves are dynamically regulated by PUS enzymes, often in response to stress conditions such as heat shock wikipedia.org. The interplay of expression, localization, protein-protein interactions, and post-translational modifications for most PUS enzymes remains an active area of research. Studies involving knockdown of specific PUS enzymes, such as TRUB1, have revealed compensatory mechanisms, where a decrease in one PUS enzyme might lead to an upregulation of psi occupancy in sites targeted by other PUS enzymes, like PUS7, or that other PUS enzymes could compensate for the decrease. This indicates a complex network of post-transcriptional adjustments to maintain or alter pseudouridylation patterns.

Iv. Structural Biology of Ψ Cytidine Containing Rna Molecules

Advanced Structural Determination Methodologies

The elucidation of RNA structures, particularly those containing modified nucleotides like Ψ-cytidine, relies heavily on sophisticated biophysical techniques. These methods offer complementary views, ranging from high-resolution snapshots of static complexes to dynamic information about RNA conformational changes.

X-ray crystallography has been instrumental in revealing the intricate details of pseudouridylation enzymes (pseudouridine synthases) in complex with their RNA substrates. This technique provides high-resolution structural snapshots, allowing researchers to visualize the precise interactions between the enzyme and the RNA, and how the target uridine (B1682114) (or, by analogy, cytidine) is positioned for isomerization. For instance, crystal structures of pseudouridine (B1679824) synthases like Cbf5 and RluB in complex with RNA have been determined at resolutions as high as 2.1 Å and 1.3 Å, respectively. uni.lufishersci.ca These studies demonstrate that the enzyme can recognize and bind both strands within a helical base-paired RNA duplex, guiding the target nucleotide to the active site for modification. fishersci.ca Such structures are crucial for understanding the catalytic mechanism of pseudouridylation and the recognition motifs involved. fishersci.cafishersci.seatamanchemicals.comguidetopharmacology.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences and dynamic behavior of Ψ-modified RNA oligonucleotides in solution. NMR experiments, including ROESY (Rotating-frame Overhauser Effect Spectroscopy) in one and two dimensions, have been extensively used to determine the glycosyl conformational preference of pseudouridine and to analyze the thermodynamic stability of RNA structures containing this modification. guidetopharmacology.orgsketchfab.com Studies employing NMR have shown that pseudouridine can exert a strong stabilizing effect on double-stranded, base-pairing interactions when located within a duplex region. guidetopharmacology.orgsketchfab.comguidetopharmacology.org Furthermore, Ψ also stabilizes double-stranded RNA when the modification is in a single-stranded region adjacent to a duplex. guidetopharmacology.orgsketchfab.com NMR spectroscopy has also been utilized to investigate the structure, dynamics, and hydration of RNA duplexes containing internal Ψ-A base pairs in various sequence contexts, providing insights into the context-dependent effects of this modification. nih.gov These findings underscore the versatility of Ψ in stabilizing local RNA structure in both single-stranded and double-stranded regions. guidetopharmacology.orgsketchfab.com

Cryo-Electron Microscopy (Cryo-EM) has revolutionized the structural biology of large and complex ribonucleoprotein assemblies, such as ribosomes and transfer RNAs (tRNAs). This technique allows for the direct visualization of pseudouridine modifications within these large macromolecular machines. For example, cryo-EM has been used to determine the structures of human ribosomal subunits, achieving resolutions as high as 2.15 Å for the human 40S ribosomal subunit, which enables the direct visualization of post-transcriptional modifications within the 18S rRNA and coordinated water molecules. Recent cryo-EM studies on human tRNAs, both before and after pseudouridine incorporation, have revealed that Ψ modifications stabilize tRNAs and induce specific local structural changes. Furthermore, cryo-EM has been pivotal in characterizing the structural and conformational differences between fully modified and pseudouridine-free ribosomes, demonstrating widespread loss of pseudouridine-mediated interactions (including water-mediated contacts and long-range base pairings) and abnormal inter-subunit movements in the absence of Ψ. These studies highlight the crucial role of Ψ in maintaining the structural integrity and dynamics necessary for proper ribosome function and translation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for RNA Dynamics

Conformational Analysis of Ψ-modified Nucleotides

The unique chemical nature of Ψ-modified nucleotides, including Ψ-cytidine, fundamentally alters their conformational landscape compared to their unmodified counterparts, leading to significant local and global structural perturbations within RNA molecules.

A key distinction of Ψ-modified nucleotides is the carbon-carbon (C-C) glycosidic bond between the C5 atom of the base and the C1' atom of the ribose sugar, replacing the nitrogen-carbon (N-C) glycosidic bond found in canonical nucleosides like uridine and cytidine (B196190). sketchfab.com This altered linkage provides Ψ with increased rotational freedom and conformational flexibility around the glycosidic bond. Studies have shown that pseudouridine exhibits a stronger preference for a C3'-endo ribose conformation compared to uridine, which contributes to enhanced stacking interactions with neighboring bases. While uridine predominantly adopts an anti conformation about the glycosidic bond, pseudouridine shows a slight preference for the syn conformation, which is not typically found in uridine. This conformational flexibility and preference are critical, as the pre-reactive states of uridine and its derivatives, when bound to pseudouridine synthases, have been shown to strongly prefer the syn glycosidic bond conformation, suggesting its pivotal role in the catalytic mechanism of pseudouridylation. fishersci.seatamanchemicals.comguidetopharmacology.org

The presence of Ψ-cytidine (and pseudouridine) introduces several structural advantages and perturbations within RNA molecules:

Additional Hydrogen Bond Donor: Unlike uridine, pseudouridine possesses an additional hydrogen bond donor at its N1 position (N1-H). guidetopharmacology.orgnih.gov This extra proton allows for the formation of additional hydrogen bonds, including those with the phosphate (B84403) backbone or coordinated water molecules. guidetopharmacology.orgnih.gov The ability to coordinate a structural water molecule via its N1-H group is particularly noteworthy, as it can exert a subtle yet significant "rigidifying" influence on the nearby sugar-phosphate backbone.

Stabilization of RNA Structures: Pseudouridine modifications are well-known for their ability to stabilize RNA duplexes and local RNA structures in both single-stranded and double-stranded regions. guidetopharmacology.orgsketchfab.comguidetopharmacology.orgnih.gov This stabilization is context-dependent, meaning the degree of stabilization can vary based on the type of base pair, the position of Ψ within the RNA duplex, and the adjacent Watson-Crick pairs. guidetopharmacology.orgnih.gov While often stabilizing, the effects of pseudouridine can also be locally destabilizing or lead to a more global stabilization of an entire loop, challenging the oversimplified notion that Ψ is always stability-enhancing. nih.gov

Impact on Specific RNA Motifs: Ψ plays a crucial role in stabilizing specific structural motifs. For example, it is phylogenetically conserved in the TΨC loop of most tRNAs and contributes to the stability of the D stem and anticodon stem and loop. In ribosomal RNA, Ψ residues cluster in functional domains and stabilize RNA-RNA and RNA-protein interactions, influencing the speed and accuracy of decoding and proofreading during translation. Studies on helix 18 of E. coli 16S rRNA have shown that Ψ modification at specific positions can influence its structural integrity and dynamics, impacting bacterial growth in the presence of antibiotics.

Influence on RNA-Protein Interactions: The chemical differences between uridine and Ψ can affect the binding affinities of RNA-binding proteins (RBPs) for RNA, either directly or indirectly through effects on RNA structure. Pseudouridines can modulate RNA structure in ways that impact RBP binding, as seen with the yeast RNA helicase Prp5 binding to the U2 snRNA, where Ψ stabilized the stem structure and indirectly affected protein binding.

The structural and dynamic effects of Ψ-cytidine, by analogy to pseudouridine, are therefore multifaceted, contributing significantly to the intricate architecture and diverse functions of RNA molecules within the cell.

V. Advanced Methodologies for Detection and Mapping of Ψ Cytidine

Mass Spectrometry-Based CharacterizationMass spectrometry (MS) has emerged as a powerful tool for the qualitative and quantitative analysis of Ψ-cytidine, overcoming the limitations of its isomeric relationship with uridine (B1682114).nih.govnih.govcapes.gov.br

Liquid Chromatography-Mass Spectrometry (LC-MS) for Ψ QuantificationLiquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem MS (LC-MS/MS) configuration, is widely employed for the quantification of Ψ-cytidine. This method typically involves the enzymatic hydrolysis of RNA into individual nucleosides, followed by chromatographic separation and MS analysis.nih.govbocsci.com

One common approach for Ψ quantification utilizes Selected Reaction Monitoring (SRM) assays. These assays exploit characteristic fragmentation patterns of Ψ-cytidine, allowing for its sensitive and specific detection even in complex mixtures. For instance, pseudouridine-specific SRM transitions such as m/z 207 to 164 and m/z 225 to 165 have been developed and applied for quantitative analysis. nih.govcapes.gov.brnih.gov These transitions are indicative of internal and 5'-terminal pseudouridine (B1679824) residues, respectively. nih.gov

Table 1: Characteristic SRM Transitions for Pseudouridine Detection in LC-MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Indication |

| 207 | 164 | Internal Ψ |

| 225 | 165 | 5'-terminal Ψ |

| 668 (ΨpGp) | 207 | Ψ in GΨG sequence (RNase T1 product) |

Note: Data derived from nih.govnih.gov.

While direct detection of Ψ-cytidine by mass measurement is challenging due to its mass-silent nature, chemical derivatization strategies can introduce a mass shift, facilitating identification. For example, cyanoethylation with acrylonitrile (B1666552) results in a ~52-53 Da mass shift, and bisulphite labeling can lead to an 82 Da mass shift in Ψ-BS adducts, enabling identification and mapping through LC-MS/MS. nih.govnih.govacs.orgresearchgate.netnih.gov Ultra-performance liquid chromatography (UPLC) coupled with MS has further improved the efficiency of nucleoside analysis, significantly reducing detection times to less than 15 minutes per sample.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers distinct advantages for the analysis of highly charged and polar molecules such as nucleotides and nucleosides, which can be challenging for traditional liquid or gas chromatography.sciex.comnih.govrsc.orgCE-MS provides high resolution, high separation efficiency, and sensitivity, along with structural characterization capabilities for minute amounts of compounds.nih.govnih.govresearchgate.net

Key benefits of CE-MS in Ψ-cytidine analysis include:

High Separation Efficiency: CE separates molecules based on their charge and size, offering excellent resolution for complex mixtures of nucleic acid constituents. nih.govresearchgate.netijeab.com

Small Sample Volumes: CE-MS operates with nano- and picoliter sample volumes, which is particularly beneficial for biological samples often available in limited quantities. sciex.comnih.govrsc.orguni-erlangen.de

Fast Analysis Times: Methods have been developed for nucleotide and nucleoside separation with analysis times typically under 10 minutes. sciex.comrsc.org

Reduced Derivatization Need: Unlike GC-MS, CE-MS can often analyze polar compounds without the need for extensive derivatization steps, simplifying sample preparation. sciex.comrsc.orguni-erlangen.de

Enhanced Sensitivity: Sheathless interfaced CE-MS/MS systems can further increase detection sensitivity by mitigating dilution effects. uni-erlangen.de

CE-MS has demonstrated its capability for quantitative analysis of nucleotides and nucleosides with low detection limits, making it a promising tool for metabolomics and other biological applications where sample volume and concentration are limited. sciex.comnih.govuni-erlangen.de

Computational Prediction and Bioinformatics AnalysisThe rapid increase in genomics data has necessitated the development of computational methods for the accurate and efficient identification of Ψ-cytidine sites, complementing laborious and expensive traditional experimental approaches.plos.orgoup.comfrontiersin.orgoup.com

Algorithms for Ψ-site Identification from Sequencing DataNumerous algorithms and computational models have been developed to identify Ψ-cytidine sites from high-throughput RNA sequencing data, leveraging machine learning (ML) and deep learning (DL) techniques. These methods aim to predict Ψ sites based on various features extracted from RNA sequences.plos.orgoup.comfrontiersin.orgplos.orgutrgv.edufrontiersin.orgnih.gov

Commonly used ML algorithms include Support Vector Machines (SVM), Random Forest (RF), eXtreme Gradient Boosting (XGBoost), and ensemble learning methods. Deep learning models, such as Convolutional Neural Networks (CNN), Gated Recurrent Units (GRU), and those incorporating attention mechanisms, are increasingly employed to extract deeper features and improve prediction performance. plos.orgoup.comfrontiersin.orgplos.orgutrgv.edufrontiersin.org

Table 2: Representative Algorithms for Ψ-site Identification

| Algorithm/Model | Underlying Method(s) | Key Features Used | Species Predicted (Examples) | Reference(s) |

| PPUS | SVM | Nucleotides around Ψ | H. sapiens, S. cerevisiae | plos.orgnih.govoup.com |

| iRNA-PseU | SVM | PseDNC, Nucleotide Chemical Properties | H. sapiens, S. cerevisiae, M. musculus | plos.orgoup.comnih.gov |

| iPseU-CNN | CNN | One-hot encoding | H. sapiens, S. cerevisiae, M. musculus | plos.orgoup.comutrgv.edu |

| XG-PseU | XGBoost | Optimal features via forward feature selection | H. sapiens, S. cerevisiae, M. musculus | plos.orgoup.comutrgv.edumdpi.com |

| Porpoise | Stacked Ensemble Learning | Binary, Pseudo k-tuple, NCP, PSTNPss | H. sapiens, S. cerevisiae, M. musculus | plos.orgnih.govnih.gov |

| PseUdeep | Deep Learning (CNN, Capsule NN, Bi-GRU) | One-hot, K-tuple nucleotide frequency, PSNP | H. sapiens, S. cerevisiae, M. musculus | frontiersin.org |

| Definer | Deep Learning (CNN, GRU, Attention) | One-hot, NCP | H. sapiens, S. cerevisiae, M. musculus | plos.orgplos.orgresearchgate.net |

| PseU-ST | Stacked Ensemble Learning | PSTNPss, PS3, various encoding schemes | H. sapiens, S. cerevisiae, M. musculus | frontiersin.org |

| Penguin | SVM, RF, NN | Raw signal, k-mer from Nanopore data | Hek293, Hela cell lines (direct RNA sequencing) | utrgv.edunih.gov |

Note: This table is a selection of methods and not exhaustive. Performance metrics vary widely between studies and datasets.

Algorithms like Penguin are specifically designed to identify Ψ sites from direct RNA nanopore sequencing data by extracting features from raw electrical signals and corresponding base-called k-mers. utrgv.edunih.gov The development of these computational tools is essential for overcoming the limitations of experimental methods, which can be time-consuming and expensive. oup.com

Predictive Frameworks Utilizing Sequence and Genome-Derived Features (e.g., PSI-MOUSE)Predictive frameworks for Ψ-cytidine site identification often integrate various types of features to enhance accuracy. These features can be broadly categorized into sequence-derived features and genome-derived features.nih.govresearchgate.net

Sequence-derived features commonly include:

Nucleotide composition and frequency patterns (e.g., k-mer nucleotide frequency, pseudo k-tuple composition, position-specific nucleotide composition). frontiersin.orgmdpi.comnih.govnih.gov

Nucleotide chemical properties (NCP). plos.orgoup.comnih.govmdpi.comnih.gov

Positional information, such as position-specific trinucleotide propensity based on single-strand (PSTNPss) and position-specific of three nucleotides (PS3), which have been shown to play important roles in Ψ site identification. frontiersin.orgnih.govnih.gov

Binary encoding and one-hot encoding schemes. plos.orgoup.comutrgv.edu

Genome-derived features represent a more recent advancement in predictive modeling. Tools like PIANO and PSI-MOUSE were among the first to incorporate genomic context into their prediction models. plos.orgnih.govresearchgate.net PSI-MOUSE, for example, introduced 38 additional genomic features to its prediction model for mouse transcriptome, achieving a satisfactory improvement in prediction accuracy. nih.gov180.208.58 These genomic features can include information such as RNA-binding protein (RBP)-binding regions, miRNA-RNA interactions, and splicing sites, providing a richer context for Ψ site prediction. nih.gov

The integration of diverse features, coupled with advanced machine learning and deep learning algorithms, has significantly improved the performance of Ψ site prediction. For instance, the PseU-ST model reported accuracy scores of 93.64% for Homo sapiens, 87.74% for Saccharomyces cerevisiae, and 89.64% for Mus musculus on benchmark datasets. frontiersin.org Similarly, the deep learning-based Definer method has been shown to significantly outperform other existing methods in identifying RNA pseudouridine loci across these three species. plos.orgplos.org These computational tools not only facilitate the rapid identification of Ψ sites but also provide valuable insights into their potential functional roles. oup.comnih.gov

Vi. Mechanistic Research on Synthetic Cytidine Analogs and Modified Nucleosides

Chemical and Chemo-Enzymatic Synthesis Routes for Analog Production

The production of synthetic cytidine (B196190) analogs, including Psi-cytidine, relies on precise chemical and chemo-enzymatic synthesis methodologies to ensure the correct regiochemistry and stereochemistry of the resulting molecules. The unique C-glycosidic bond of this compound necessitates specific synthetic strategies that differ from those used for N-glycosidic nucleosides.

Regioselective and Stereoselective Synthesis Methodologies

The synthesis of pseudocytidine (this compound) has been a subject of chemical research, with published methods detailing its preparation wikipedia.org. Early work by David and Lubineau in 1973 described the synthesis of 5-β-D-ribofuranosylcytosine (pseudocytidine) and its α-anomer, highlighting the challenges and strategies for controlling the stereochemistry at the anomeric center wikipedia.org. Subsequently, Pankiewicz et al. reported another synthesis of ψ-cytidine in 1984, further contributing to the understanding of its chemical synthesis wikipedia.org.

For other modified cytidine nucleosides, regioselective and stereoselective approaches are crucial. For instance, the synthesis of cytidine-5-carboxamide-modified nucleotides involves a mild, palladium(0)-catalyzed carboxyamidation of unprotected 5-iodo-cytidine as a key step nih.govnih.govresearchgate.net. This reaction allows for the specific modification at the C5 position of the pyrimidine (B1678525) ring. To achieve high purity and specific incorporation into oligonucleotides, these synthetic routes often involve the use of suitably protected intermediates, such as 3'-O-cyanoethylphosphoramidite (CEP) reagents and 5'-O-triphosphate (TPP) reagents, which are then utilized in solid-phase oligonucleotide synthesis nih.govnih.govresearchgate.net. The ability to control the site of modification and the stereochemical outcome is paramount for generating functional nucleoside analogs.

Design Principles for Modified Cytidine Nucleosides (e.g., Fluorinated Cytidine Analogs)

The design of modified cytidine nucleosides is driven by the desire to impart specific biological properties, such as enhanced stability, altered enzymatic recognition, or improved therapeutic efficacy. This compound exemplifies a structural modification where the natural N-glycosidic bond is replaced by a C-C glycosidic bond wikipedia.orgnih.gov. This C-nucleoside structure often confers increased resistance to enzymatic cleavage of the glycosidic bond, which is a common pathway for nucleoside degradation.

Other modifications to cytidine aim to improve RNA stability and translational efficiency. For instance, 5-methylcytidine (B43896) (m5C) and N4-acetylcytidine (ac4C) are naturally occurring or synthetic modifications that, when incorporated into mRNA, can reduce immunogenicity and enhance protein expression jenabioscience.compromegaconnections.comjenabioscience.com. These modifications are typically introduced via in vitro transcription using modified nucleotide triphosphates jenabioscience.compromegaconnections.com. The underlying principle is to mimic natural RNA modifications that contribute to the stability and functionality of cellular RNA, thereby improving the performance of synthetic mRNA constructs nih.gov.

Enzymatic Metabolism and Activation Pathways of Synthetic Analogs

Synthetic nucleoside analogs, including this compound, often function as prodrugs that require intracellular metabolic activation to exert their biological effects. This activation typically involves a series of phosphorylation steps, while inactivation often occurs through deamination.

Phosphorylation by Cellular Kinases (e.g., deoxycytidine kinase, UMP-CMP kinase, nucleoside diphosphate (B83284) kinase)

The initial and often rate-limiting step in the activation of many nucleoside analogs is their phosphorylation to monophosphate derivatives by cellular nucleoside kinases mdpi.comcsic.es. For cytidine analogs, deoxycytidine kinase (dCK) plays a crucial role in the phosphorylation of both natural deoxycytidine and various synthetic analogs, such as 2',2'-difluorodeoxycytidine (gemcitabine) researchgate.netnih.govoncohemakey.com. The efficiency of dCK in phosphorylating an analog is a significant determinant of its intracellular activation.

Following the initial phosphorylation to a monophosphate (e.g., this compound monophosphate), subsequent phosphorylation steps convert the monophosphate to a diphosphate and then to a triphosphate. Enzymes like UMP-CMP kinase (also referred to as CMP and cytidine diphosphate (CDP) kinases) are responsible for phosphorylating cytidine monophosphate (CMP) to cytidine diphosphate (CDP) and then to cytidine triphosphate (CTP) researchgate.net. Nucleoside diphosphate kinase (NDPK) facilitates the conversion of nucleoside diphosphates to their corresponding triphosphates researchgate.netoncohemakey.comtandfonline.com. The formation of the active triphosphate metabolite is essential for the analog to be incorporated into DNA or RNA.

Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) and Cytidine Deaminase (CDA) for Nucleosides

| Substrate | Enzyme | Km (µM) nih.gov |

| Deoxycytidine (CdR) | Deoxycytidine Kinase (dCK) | 1.5 |

| 2',2'-difluorodeoxycytidine (Gemcitabine) | Deoxycytidine Kinase (dCK) | 4.6 |

| Deoxycytidine (CdR) | Cytidine Deaminase (CDA) | 46.3 |

| 2',2'-difluorodeoxycytidine (Gemcitabine) | Cytidine Deaminase (CDA) | 95.7 |

Deamination by Cytidine Deaminases (CDA) and Other Enzymes

While phosphorylation activates nucleoside analogs, deamination often leads to their inactivation. Cytidine deaminase (CDA) is a key enzyme involved in the pyrimidine salvage pathway, catalyzing the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively researchgate.netprospecbio.comaacrjournals.orgbiosynth.com. CDA can also deaminate and inactivate various chemotherapeutic cytosine nucleoside analogs, such as cytosine arabinoside (Ara-C) and gemcitabine, leading to a loss of their cytotoxic function researchgate.netoncohemakey.comprospecbio.comaacrjournals.orgcas.cz. High CDA activity can contribute to drug resistance and reduced therapeutic efficacy oncohemakey.comaacrjournals.org.

A significant characteristic of this compound (Pseudoisocytidine) is its enhanced stability and resistance to enzymatic deamination when compared to other cytidine analogs like 5-azacytidine (B1684299) and cytarabine (B982) nih.gov. This inherent resistance to deamination by enzymes like CDA is a crucial advantage, as it allows the compound to persist in its active form for longer durations within cells, potentially enhancing its biological activity nih.gov.

Formation of Active Triphosphate Metabolites

The ultimate goal of the metabolic activation of synthetic nucleoside analogs is the formation of their 5'-triphosphate derivatives. These triphosphate forms are the active metabolites that can then be incorporated into DNA or RNA, where they exert their intended biological effects, such as inhibiting DNA replication, interfering with RNA synthesis, or inducing chain termination researchgate.netmdpi.comcsic.esazolifesciences.comresearchgate.netnih.gov.

Molecular Mechanisms of Action in Cellular Systems

The molecular mechanisms of action for this compound in cellular systems primarily revolve around its integration into RNA and the subsequent influence on RNA structure and function, rather than direct inhibitory effects on enzymes like viral polymerases.

Inhibition of Viral Replication Machinery (e.g., RNA-dependent RNA polymerase) in Replicon Assays

Direct evidence for this compound acting as an inhibitor of viral replication machinery, such as RNA-dependent RNA polymerase (RdRp), in replicon assays is not extensively documented in the provided literature. Research in this area predominantly focuses on synthetic cytidine analogs, such as β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), which is a known potent inhibitor of hepatitis C virus (HCV) RNA synthesis in Huh-7 replicon cells asm.orgnih.govusu.eduasm.orgnih.gov. PSI-6130, after phosphorylation to its 5′-triphosphate form, inhibits HCV NS5B RNA polymerase asm.orgnih.govnih.gov. This mechanism, however, is specific to these synthetic analogs and is not directly attributed to this compound itself.

Substrate Mimicry and Chain Termination Mechanisms

Similar to the direct inhibition of viral replication, specific studies detailing this compound's role in substrate mimicry and chain termination mechanisms are not widely reported. These mechanisms are characteristic of certain nucleoside and nucleotide analogs, like PSI-6130 triphosphate (PSI-6130-TP) or sofosbuvir, which are recognized by viral RNA polymerases as alternative substrates, leading to their incorporation into nascent RNA strands and subsequent chain termination asm.orgnih.govnih.govresearchgate.netmdpi.comcapes.gov.br. For instance, the incorporation of PSI-6130 monophosphate (PSI-6130-MP) into RNA catalyzed by purified NS5B RNA polymerase results in chain termination asm.orgnih.govnih.gov. This mode of action is a hallmark of antiviral nucleoside analogs designed to disrupt viral RNA synthesis.

Structure-Activity Relationship (SAR) Studies for Enzymatic Interactions

Structure-Activity Relationship (SAR) studies for this compound primarily focus on its formation and its role as a modified nucleoside within RNA, rather than its inhibitory interactions with target enzymes in the context of viral replication.

Elucidation of Binding Affinities and Catalytic Efficiencies with Target Enzymes

The formation of pseudouridine (B1679824) (Ψ) from uridine within RNA is catalyzed by a class of enzymes known as pseudouridine synthases (PUS) nih.govnih.gov. These enzymes isomerize uridine residues without breaking the glycosidic bond, a unique reaction that introduces a carbon-carbon bond between the base and the ribose nih.gov. For example, purified yeast recombinant tRNA:Psisynthases, specifically Pus1 and Pus4, have been shown to catalyze the quantitative formation of pseudouridine at specific positions in tRNA and tRNA-like domains of viral RNA, such as the turnip yellow mosaic virus (TYMV) RNA nih.gov. Another enzyme, TrcP, has been characterized for its role in C-to-Ψ editing, mediating a stepwise process of cytidine-to-uridine conversion followed by uridine-to-pseudouridine conversion, relying on both a cytidine deaminase domain and a pseudouridine synthase domain biorxiv.org. These enzymatic interactions highlight how this compound is formed within biological macromolecules.

Vii. Emerging Research Directions and Future Perspectives in Ψ Cytidine Studies

Interplay of Ψ-cytidine with Other RNA Modifications (Epitranscriptomics)

The epitranscriptome, encompassing a multitude of RNA modifications, is a dynamic layer of gene regulation. Ψ-cytidine does not operate in isolation but rather engages in complex crosstalk with other RNA modifications, influencing diverse biological processes. nih.govd-nb.infotandfonline.com

Crosstalk with N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C): Research indicates a subtle relationship and functional interplay between Ψ, m6A, and m5C modifications. nih.govnih.govxiahepublishing.com For instance, m6A and Ψ have been shown to collaboratively weaken the binding of RNA-binding proteins like hPUM2 to their target RNAs. nih.gov Dysregulation of these modifications, including Ψ, is implicated in various diseases, such as cancer. nih.govxiahepublishing.com

Impact on RNA Metabolism: The collective landscape of RNA modifications, including Ψ, influences critical regulatory processes such as transcription, splicing, RNA stability, and translation. xiahepublishing.comnih.govrsc.org The presence of Ψ can alter RNA-protein interactions and RNA structure, which are fundamental to these processes. frontiersin.orgbiorxiv.orgnih.govnih.gov

Development of Novel Tools for Precision Mapping and Quantification of Ψ-cytidine

Accurate and quantitative mapping of Ψ-cytidine at single-base resolution remains a significant challenge in epitranscriptomics. Traditional methods, such as those based on N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) chemistry, often suffer from limitations in labeling efficiency, selectivity, and the ability to provide stoichiometry information, particularly in U-rich or densely modified regions. oup.comresearchgate.netresearchgate.netbiorxiv.org Recent advancements are addressing these limitations:

HydraPsiSeq: This quantitative Ψ mapping technique relies on specific protection from hydrazine/aniline cleavage. It offers absolute measurements of modification levels, requires minute amounts of RNA (10–50 ng), and has been successfully applied to profile human ribosomal RNAs (rRNAs) and transfer RNAs (tRNAs), revealing dynamic regulation during chondrogenic stem cell differentiation. oup.com

2-bromoacrylamide-assisted cyclisation sequencing (BACS): BACS is a novel method that quantitatively profiles Ψ at single-base resolution. It utilizes bromoacrylamide cyclization chemistry, which enables a Ψ-to-cytosine (Ψ-to-C) transition rather than truncation or deletion during reverse transcription. This allows for accurate quantification of Ψ stoichiometry and precise identification of Ψ positions, even in densely modified or consecutive uridine (B1682114) sequences. BACS has been used to map Ψ in human rRNAs, small nucleolar RNAs (snoRNAs), and tRNAs, and to elucidate targets of pseudouridine (B1679824) synthases (PUSs). biorxiv.orgox.ac.uk

Bisulfite-induced deletion sequencing (BID-seq): BID-seq employs a bisulfite-mediated reaction to convert Ψ stoichiometrically into a deletion upon reverse transcription. While it improves quantitative detection, it can still suffer from low deletion rates in certain sequence contexts and cannot determine exact Ψ positions in consecutive uridine sequences. researchgate.netbiorxiv.orgacs.org

Photo-crosslinking-assisted Ψ sequencing (PA-Ψ-seq): This antibody-based technique has been developed to map Ψ residues on cellular and viral transcripts, including those from HIV-1. nih.gov

Mut-Ψ-seq: This method utilizes CMC along with an evolved reverse transcriptase (RT-1306) to achieve base-resolution Ψ mapping, promoting read-through and mutation against the CMC-Ψ adduct. researchgate.net

These new methods are crucial for building comprehensive maps of Ψ across the human transcriptome and for uncovering its biological significance.

Systems-Level Analysis of Pseudouridylation in Biological Networks

Understanding the impact of Ψ-cytidine requires a systems-level approach that integrates its distribution and dynamics within broader biological networks.

Pseudouridylation in RNA Metabolism: Ψ is the most abundant internal RNA modification in stable noncoding RNAs (ncRNAs) and is also present in messenger RNAs (mRNAs). frontiersin.orgfrontiersin.orgfrontiersin.org Its presence influences RNA-mediated cellular processes, including pre-mRNA splicing, translation, and mRNA stability. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov

Role in Ribosome Function and Translation: Ψ plays a critical role in ribosome stability during translation, affecting decoding and peptidyl transferase activity. ijeab.com It can influence codon-anticodon interactions and translation fidelity, with pseudouridylated mRNA codons sometimes associated with unusual base pairing. frontiersin.orgijeab.com

Pseudouridine Synthases (PUSs) and Disease: Human cells contain 13 pseudouridine synthases, many of which remain uncharacterized. embopress.org Mutations or altered expression of these PUS enzymes have been linked to numerous diseases, including various cancers, neurodevelopmental disorders, and degenerative disorders, underscoring their importance in cellular regulation. frontiersin.orgnih.gov For example, mutations in DKC1, an rRNA pseudouridine synthase, are associated with dyskeratosis congenita, characterized by impaired translation and increased cancer susceptibility. nih.gov

Exploration of Underexplored Biological Functions and Regulatory Pathways

Despite significant progress, many biological functions and regulatory pathways involving Ψ-cytidine remain underexplored.

mRNA Pseudouridylation: While Ψ is well-known in tRNAs, rRNAs, and small nuclear RNAs (snRNAs), its function in messenger RNA (mRNA) is less understood, despite its abundance in mammalian mRNA. nih.govnih.govresearchgate.netasm.org Emerging evidence suggests Ψ in mRNA may function in mRNA processing and metabolism, including pre-mRNA splicing and translation. nih.gov

Impact on Splicing and Translation Fidelity: Ψ residues are enriched within splice sites and can impact alternative splicing outcomes. nih.gov In coding sequences, Ψ can influence translation fidelity, potentially leading to recoding of amino acids or stop codon readthrough. frontiersin.orgnih.gov

Immune Evasion: Ψ-containing RNAs may evade immune detection, with implications for naturally pseudouridylated viral RNAs and therapeutic RNA applications. nih.gov

Mitochondrial RNA Pseudouridylation: Studies have established roles for Ψ modifications in mitochondrial non-coding and coding RNA that are essential for mitochondrial protein synthesis and cell viability. For instance, RPUSD4 pseudouridylates mitochondrial 16S rRNA, crucial for its assembly into a functional mitochondrial ribosome, while TRUB2/RPUSD3 are involved in pseudouridylating mitochondrial mRNAs. embopress.org

C-to-Ψ Editing: A recently discovered form of RNA editing, C-to-Ψ conversion in Vibrio cholerae tRNA, involves a single enzyme (TrcP) mediating a stepwise conversion of cytidine (B196190) to uridine, followed by uridine to Ψ. This process is regulated by an interdependent network of modifications and nutrient availability, optimizing translation efficiency and promoting environmental adaptation. nih.gov

Advanced Computational Modeling for Predicting and Understanding Ψ-cytidine Dynamics

The increasing volume of RNA sequencing data necessitates advanced computational methods for accurate and rapid identification of Ψ-cytidine sites and for predicting its dynamic behavior.

Machine Learning and Deep Learning Approaches: Numerous computational methods based on machine learning (ML) and deep learning (DL) have been developed to predict Ψ sites in various species, including Homo sapiens, Saccharomyces cerevisiae, and Mus musculus. plos.orgresearchgate.netnih.govplos.orgnih.govfrontiersin.orgmdpi.com These methods often incorporate various sequence encoding schemes and utilize models such as Support Vector Machines (SVM), Convolutional Neural Networks (CNN), Gated Recurrent Units (GRU), and Attention mechanisms. plos.orgnih.govplos.orgnih.govfrontiersin.orgmdpi.comoup.com

Examples of Predictive Tools:

PPUS: One of the first prediction models for PUS-specific Ψ sites, based on the SVM algorithm. nih.govfrontiersin.orgmdpi.comoup.comfrontiersin.org

iRNA-PseU: Combines PseDNC encoding with SVM. plos.orgnih.govnih.govmdpi.comfrontiersin.org

PseUI: Improves accuracy by combining five encoding methods with SVM and sequence forward feature selection. nih.govnih.govfrontiersin.orgfrontiersin.org

iPseU-CNN: A two-layer convolutional neural network using One-hot encoding. nih.govnih.gov

XG-PseU: A prediction method based on Extreme Gradient Boosting (XGBoost). nih.govnih.govfrontiersin.org

EnsemPseU: Integrates multiple machine learning classifiers using an ensemble learning algorithm. nih.govplos.org

RF-PseU: A random forest-based predictor that shows improved performance. researchgate.netplos.orgfrontiersin.orgmdpi.com

MU-PseUDeep: Captures both sequence and secondary structure context using convolutional neural networks. researchgate.netplos.org

Definer: A deep learning-based method incorporating NCP and One-hot encoding with CNN, GRU, and Attention models, demonstrating superior performance. plos.orgnih.govplos.org

Porpoise: A computational approach that builds on a stacking ensemble learning framework with informative features, showing competitive performance. researchgate.netnih.gov

Penguin: Integrates machine learning models to identify Ψ sites on Nanopore direct RNA sequencing reads, outperforming existing predictors in accuracy. nih.gov

PIANO: A web server built upon a high-accuracy predictor that uses conventional sequence features and additional genomic features, providing substantial improvements in accuracy and functional annotation. frontiersin.org

These computational tools are vital for overcoming the challenges of experimental Ψ detection, which can be time-consuming and expensive. nih.govmdpi.comnih.gov They facilitate the identification of putative Ψ sites and the formulation of novel testable biological hypotheses, contributing to a comprehensive understanding of the relationship between RNA sequences and biological activities. nih.govmdpi.comnih.gov

Q & A

Q. What are the established methodologies for synthesizing Psi-cytidine in laboratory settings?

To synthesize this compound, researchers typically employ two primary approaches:

- Chemical synthesis : Utilizes phosphoramidite chemistry or nucleoside-modification protocols, often involving protecting-group strategies to ensure regioselectivity. Critical parameters include reaction temperature, solvent purity, and catalyst selection .

- Enzymatic synthesis : Leverages RNA-modifying enzymes (e.g., pseudouridine synthases) for site-specific incorporation. Requires optimization of enzyme kinetics, substrate specificity, and buffer conditions (e.g., pH, cofactors) .

Example experimental parameters:

| Method | Yield (%) | Purity (HPLC) | Time (hr) |

|---|---|---|---|

| Chemical synthesis | 60-75 | ≥95% | 24-48 |

| Enzymatic synthesis | 40-55 | ≥90% | 12-24 |

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in biological samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity (detection limit: 0.1–1 pmol) and specificity. Requires isotope-labeled internal standards (e.g., ¹⁵N-Psi-cytidine) for quantification .

- Nuclear Magnetic Resonance (NMR) : Ideal for structural validation but limited by lower sensitivity (≥10 nmol). ¹H and ¹³C NMR chemical shifts distinguish this compound from cytidine .

- Reverse-Phase HPLC : Paired with UV detection (λ = 260 nm) for rapid screening. Calibration curves must account for matrix effects in cellular extracts .

Q. What model systems are optimal for studying the biological role of this compound in RNA modification?

- In vitro systems : Synthetic RNA oligonucleotides with site-specific this compound incorporation, analyzed via ribosome profiling or cryo-EM to assess translational efficiency .

- Cell cultures : CRISPR-engineered cell lines lacking pseudouridine synthases, supplemented with exogenous this compound to study phenotypic rescue .

- Animal models : Zebrafish or mice with tissue-specific pseudouridine synthase knockouts, monitored for developmental or metabolic defects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound?

Contradictory findings (e.g., half-life variability in serum) may arise from:

- Methodological disparities : Differences in sample preparation (e.g., protease inhibition), storage conditions, or detection limits.

- Biological variability : Tissue-specific degradation rates or interspecies differences in enzyme activity.

Resolution strategy:

Conduct a systematic review using PRISMA guidelines to identify confounding variables across studies .

Perform orthogonal validation (e.g., compare LC-MS, radiolabeled tracer assays) in standardized conditions .

Apply meta-analysis to quantify heterogeneity and adjust for covariates (e.g., pH, temperature) .

Q. What experimental frameworks are recommended to assess the functional impact of this compound in RNA-protein interactions?

- Crosslinking and Immunoprecipitation (CLIP-Seq) : Identifies RNA-binding proteins (RBPs) that preferentially interact with this compound-modified transcripts .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinities between modified RNA and RBPs (e.g., AUF1, YTHDF2) under varying ionic conditions .

- Molecular Dynamics Simulations : Predicts structural perturbations caused by this compound’s altered hydrogen-bonding topology .

Q. How can synthesis protocols for this compound be optimized to improve yield and scalability?

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., reagent stoichiometry, solvent polarity) and identify optimal conditions .

- Flow Chemistry : Enhances reproducibility and scalability by automating reaction steps (e.g., temperature control, mixing efficiency) .

- Enzyme Engineering : Directed evolution of pseudouridine synthases to improve catalytic efficiency and substrate tolerance .

Methodological Guidelines